Cas no 55006-98-9 (1,1'-Biphenyl,2,2'-bis(1-phenylethenyl)-)
55006-98-9 structure
Product Name:1,1'-Biphenyl,2,2'-bis(1-phenylethenyl)-
CAS-nummer:55006-98-9
MF:C28H22
MW:358.474287509918
CID:379846
PubChem ID:318552
Update Time:2025-04-19
1,1'-Biphenyl,2,2'-bis(1-phenylethenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,1'-Biphenyl,2,2'-bis(1-phenylethenyl)-
- 1-(1-phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene
- 2,2'-Bis(1-phenylvinyl)biphenyl
- 2,2'-Bis-(1-phenyl-vinyl)-biphenyl
- AC1L7YD4
- NSC255260
- DTXSID60312494
- 55006-98-9
- NSC-255260
-
- Inchi: 1S/C28H22/c1-21(23-13-5-3-6-14-23)25-17-9-11-19-27(25)28-20-12-10-18-26(28)22(2)24-15-7-4-8-16-24/h3-20H,1-2H2
- InChI-sleutel: XZAGUCNCEOAMAE-UHFFFAOYSA-N
- LACHT: C1(=CC=CC=C1C(=C)C1C=CC=CC=1)C1=CC=CC=C1C(=C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 358.17226
- Monoisotopische massa: 358.172
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 5
- Complexiteit: 468
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 8.9
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 1.055
- Kookpunt: 527.7°C at 760 mmHg
- Vlampunt: 272°C
- Brekindex: 1.616
- PSA: 0
- LogboekP: 7.47660
1,1'-Biphenyl,2,2'-bis(1-phenylethenyl)- Gerelateerde literatuur
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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